molecular formula C20H26N2O3S B7700735 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide

Cat. No.: B7700735
M. Wt: 374.5 g/mol
InChI Key: FRJUDVATUJJBST-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride: The synthesis begins with the preparation of benzenesulfonyl chloride by reacting benzene with chlorosulfonic acid.

    Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 4-methylbenzylamine to form the corresponding sulfonamide.

    Acylation: The sulfonamide is further acylated with tert-butylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted sulfonamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylsulfonyl chloride: A related compound used in similar synthetic applications.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with different substituents, offering unique reactivity and applications.

Uniqueness

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its tert-butylacetamide moiety provides steric hindrance, influencing its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-10-12-17(13-11-16)14-22(15-19(23)21-20(2,3)4)26(24,25)18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJUDVATUJJBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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